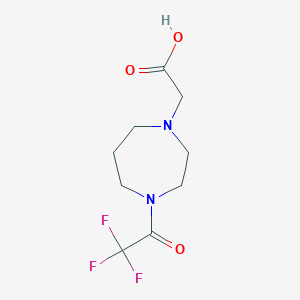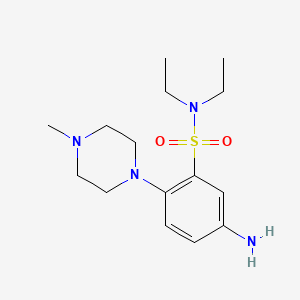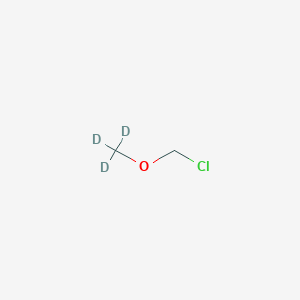![molecular formula C16H25NO7 B13497069 rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate](/img/structure/B13497069.png)
rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate: is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the bicyclic core: This step involves the construction of the bicyclic structure through cyclization reactions.
Introduction of functional groups: Functional groups such as tert-butyl, dimethyl, and hydroxy groups are introduced through various organic reactions, including alkylation, oxidation, and reduction.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
Analyse Chemischer Reaktionen
Types of Reactions
rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
- rac-tert-butyl (1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
- rac-tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate
Uniqueness
rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C16H25NO7 |
|---|---|
Molekulargewicht |
343.37 g/mol |
IUPAC-Name |
8-O-tert-butyl 6-O,7-O-dimethyl (1S,2S,5S,6R,7S)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate |
InChI |
InChI=1S/C16H25NO7/c1-16(2,3)24-15(21)17-8-6-7-9(18)12(17)11(14(20)23-5)10(8)13(19)22-4/h8-12,18H,6-7H2,1-5H3/t8-,9-,10-,11-,12+/m0/s1 |
InChI-Schlüssel |
XBPDOBDYFWJNLB-UHFZAUJKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@@H]1[C@H]([C@H]2C(=O)OC)C(=O)OC)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(C2C(=O)OC)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13497000.png)
![[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13497002.png)
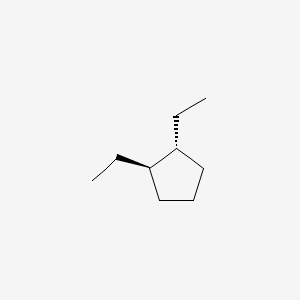
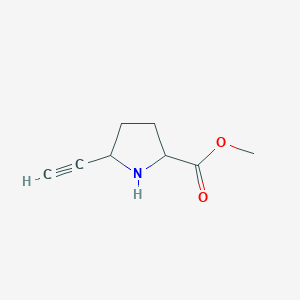

![tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13497014.png)
![4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride](/img/structure/B13497023.png)
